molecular formula C11H16N4 B11895173 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11895173
M. Wt: 204.27 g/mol
InChI Key: UTTIJVNHCSZAQN-UHFFFAOYSA-N
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Description

2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a methyl group at position 6 and an isobutyl group at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

6-methyl-2-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H16N4/c1-7(2)4-10-13-9-6-15(3)5-8(9)11(12)14-10/h5-7H,4H2,1-3H3,(H2,12,13,14)

InChI Key

UTTIJVNHCSZAQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CN(C=C2C(=N1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,4-d]pyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts like cesium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications .

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed its binding to the active site of CDK2 through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs of 2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine and their properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features Source
2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (85250-97-1) 6-propyl, 2-methyl C₁₀H₁₄N₄ 190.24 Commercial availability; simpler alkyl chains Parchem
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (1046858-60-9) 6-ethyl, 4-(4-chloro-2-methylphenyl) C₁₅H₁₇ClN₄ 288.78 Aromatic substitution; higher molecular weight
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2549188-36-3) 7-methyl, 6-iodo C₇H₈IN₅ 289.07* Halogenated analog; different ring fusion

*Molecular weight calculated from formula.

Key Observations :

  • Alkyl Chain Effects : The propyl group in 85250-97-1 increases molecular weight compared to the target compound’s isobutyl group, which may introduce steric effects. Isobutyl’s branching could enhance metabolic stability over linear chains .

Biological Activity

2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. Its unique structural features, including an isobutyl group at the 2-position and a methyl group at the 6-position, suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₁H₁₆N₄
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1710847-10-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The complexity of these reactions allows for modifications that can enhance its biological activities. Various synthetic pathways have been explored to optimize yield and purity while maintaining the compound's structural integrity.

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class often exhibit enzyme inhibition capabilities, making them candidates for therapeutic applications. Specifically, studies have shown that this compound may interact with various biological targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors linked to cellular signaling.

Antioxidant and Anticancer Activities

Preliminary studies suggest that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in inhibiting oxidative stress markers in vitro. Additionally, some studies indicate potential anticancer activities due to their ability to inhibit specific kinases associated with tumor growth.

Case Studies

  • Antioxidant Activity Assessment :
    In a study evaluating the antioxidant potential of various pyrimidine derivatives, compounds structurally related to this compound demonstrated high activity levels (71–82%) compared to standard antioxidants like Trolox. The presence of specific functional groups was found to enhance this activity significantly.
  • Enzyme Inhibition Studies :
    A comparative analysis revealed that certain derivatives exhibited IC50 values indicating potent enzyme inhibition capabilities. For instance:
    • Compound A (related structure) showed an IC50 of 1.1 μM against lipoxygenase.
    • Compound B exhibited moderate activity with an IC50 of 10.7 μM.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundIsobutyl and methyl substitutionsAntioxidant; potential anticancer
Pyrazolo[3,4-d]pyrimidineContains a pyrazole ringAnticancer properties
Pyrimido[4,5-d]pyrimidineSimilar fused ring systemAntiviral and anticancer activity

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